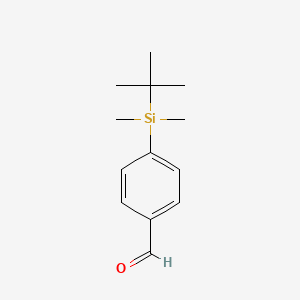
4-(tert-Butyldimethylsilyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyldimethylsilyl)benzaldehyde is an organic compound with the molecular formula C13H20O2Si. It is a derivative of benzaldehyde where the hydrogen atom on the hydroxyl group is replaced by a tert-butyldimethylsilyl group. This compound is often used in organic synthesis due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(tert-Butyldimethylsilyl)benzaldehyde can be synthesized through the reaction of benzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of 4-tert-butyldimethylsilyl-benzaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The tert-butyldimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the tert-butyldimethylsilyl group.
Major Products
Oxidation: 4-Tert-butyldimethylsilyl-benzoic acid.
Reduction: 4-Tert-butyldimethylsilyl-benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-(tert-Butyldimethylsilyl)benzaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for aldehydes in multi-step organic syntheses.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-tert-butyldimethylsilyl-benzaldehyde exerts its effects involves the reactivity of the tert-butyldimethylsilyl group. This group can stabilize intermediates in chemical reactions, making it a valuable protecting group in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyldimethylsilyl-phenol
- 4-Tert-butyldimethylsilyl-aniline
- 4-Tert-butyldimethylsilyl-toluene
Uniqueness
4-(tert-Butyldimethylsilyl)benzaldehyde is unique due to its combination of the benzaldehyde core and the tert-butyldimethylsilyl group. This combination provides both reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C13H20OSi |
|---|---|
Molecular Weight |
220.38 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]benzaldehyde |
InChI |
InChI=1S/C13H20OSi/c1-13(2,3)15(4,5)12-8-6-11(10-14)7-9-12/h6-10H,1-5H3 |
InChI Key |
HMTWSWNZCWWACU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
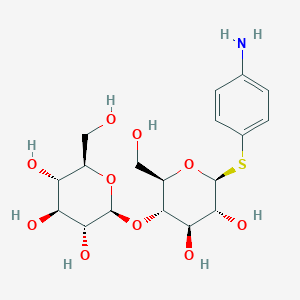



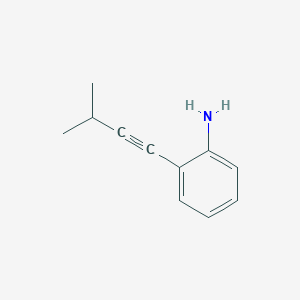

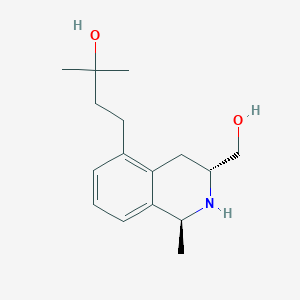
![Ethyl 4-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B8412721.png)
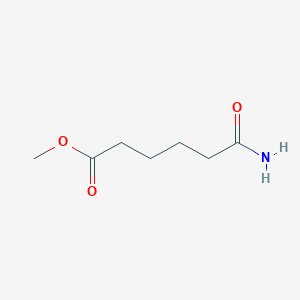
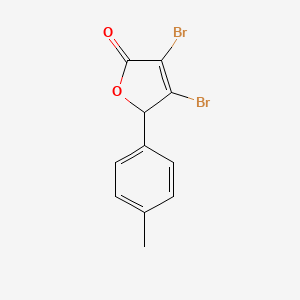
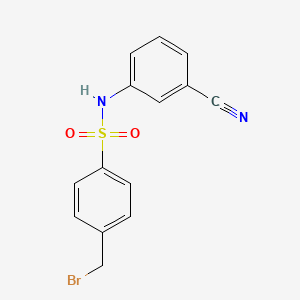
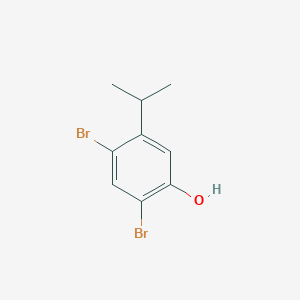
![6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B8412761.png)
![2-{[2-(1H-Imidazol-4-yl)ethyl]thio}pyridine](/img/structure/B8412769.png)
